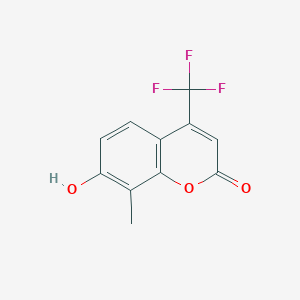

7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-8-methyl-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-5-8(15)3-2-6-7(11(12,13)14)4-9(16)17-10(5)6/h2-4,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPLCARGCBBRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419948 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82747-40-8 | |

| Record name | 7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82747-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this specific compound, the reaction conditions may include the use of trifluoroacetic acid as a catalyst, which has been found to be effective for synthesizing 7-hydroxy-4-substituted coumarins .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to increase yield and reduce costs. This may include the use of green solvents and catalysts to make the process more environmentally friendly .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 7 undergoes alkylation and acylation, while the trifluoromethyl group enhances electrophilicity at position 4 .

Alkylation

Acylation

-

Acetylation with acetic anhydride in DMF at 60°C produces 7-acetoxy derivatives.

| Reaction Type | Reagents/Conditions | Yield (%) | Key Observation |

|---|---|---|---|

| Alkylation | NEt₃, THF, 25°C | 38–60 | Electron-withdrawing aldehydes preferred |

| Acylation | Ac₂O, DMF, 60°C | 75–85 | Enhanced stability of acylated product |

Cyclization and Core Modifications

The chromenone backbone participates in cyclization reactions to form fused heterocycles:

Pechmann Condensation

-

Synthesis of the coumarin core via reaction between resorcinol derivatives and β-keto esters under acidic conditions (H₂SO₄, 80°C) .

Duff Reaction

Multi-Component Reactions (MCRs)

The compound reacts with dialkyl acetylenedicarboxylates and aromatic aldehydes to form complex adducts :

Reaction Pathway

-

Base activation : NEt₃ deprotonates the hydroxyl group, enhancing nucleophilicity.

-

Conjugate addition : Acetylenedicarboxylate reacts at position 7.

-

Aldol condensation : Aromatic aldehydes form branched adducts.

| Aldehyde Substituent | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-NO₂-C₆H₄CHO | 60 | 24 |

| 4-CN-C₆H₄CHO | 55 | 24 |

| 4-Cl-C₆H₄CHO | 45 | 30 |

Key Insight : Electron-withdrawing groups (NO₂, CN) on aldehydes improve yields due to enhanced electrophilicity .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to positions 5 and 6 of the chromenone ring:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6.

-

Halogenation : Cl₂ or Br₂ in acetic acid yields 6-halo derivatives.

Oxime Ether Formation

7-Hydroxycoumarins react with hydroxylamines to form oxime ethers, a key step in antifungal agent development :

text7-hydroxycoumarin + RONH₂ → 7-O-NR-coumarin

Conditions : K₂CO₃, DMF, 80°C, 12 h.

Biological Activity and SAR Insights

While not a direct reaction, structure-activity relationship (SAR) studies reveal:

-

Trifluoromethyl group : Enhances lipophilicity and metabolic stability .

-

Hydroxyl group : Critical for hydrogen bonding with biological targets (e.g., Mcl-1 inhibition) .

| Substituent at Position 4 | Relative Reactivity | Biological Activity (IC₅₀, μM) |

|---|---|---|

| CF₃ | High | 0.21 ± 0.02 (Mcl-1 inhibition) |

| CH₃ | Moderate | 1.19 ± 0.04 |

| H | Low | 1.49 ± 0.04 |

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. A study focused on the synthesis of various 7-hydroxycoumarin derivatives demonstrated their ability to inhibit Mcl-1, a protein associated with cancer cell survival. The compound's structural modifications were shown to enhance its inhibitory activity, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The antifungal activity of fluorinated 7-hydroxycoumarin derivatives has been extensively studied. In one investigation, compounds derived from 7-hydroxycoumarin were tested against various fungal strains, revealing substantial antifungal effects with EC50 values lower than established antifungal agents . This suggests that 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one could serve as a template for developing new antifungal therapies.

1.3 Antioxidant Effects

Coumarins are known for their antioxidant properties. Studies have shown that derivatives like this compound can scavenge free radicals, thus reducing oxidative stress in biological systems. This property is crucial for developing treatments for diseases related to oxidative damage.

Agricultural Applications

2.1 Fungicides

The compound has been evaluated for its potential use as a fungicide in agricultural settings. Its efficacy against pathogens such as Botrytis cinerea and Alternaria has been documented, providing a foundation for developing eco-friendly agricultural chemicals that can replace traditional fungicides .

Material Science Applications

3.1 Fluorescent Probes

Due to their unique fluorescence properties, coumarin derivatives are utilized in analytical chemistry as fluorescent probes. The incorporation of trifluoromethyl groups enhances the photostability and emission characteristics of these compounds, making them suitable for various imaging applications in biological research .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) of this compound is critical for optimizing its applications.

Case Studies

Case Study 1: Antifungal Efficacy

In a comparative study, several fluorinated coumarin derivatives were synthesized and tested against R. solani. The results showed that one derivative exhibited an EC50 value of 28.96 μg/mL, outperforming traditional fungicides like Osthole and Azoxystrobin .

Case Study 2: Mcl-1 Inhibition

A detailed SAR analysis was conducted on various substituted 7-hydroxycoumarins to evaluate their Mcl-1 inhibitory activities. The study revealed that specific substitutions at the 4-position significantly enhanced inhibitory potency, highlighting the importance of molecular modifications in drug design .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial properties may be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of the target compound with its analogs:

*Calculated based on formula C₁₁H₇F₃O₃.

Key Observations:

Trifluoromethyl Position: The trifluoromethyl group at position 4 (common in ) enhances electron-withdrawing effects, improving photostability and fluorescence quantum yield compared to non-fluorinated coumarins.

7-Hydroxy vs. 7-Diethylamino: The hydroxyl group (target compound, ) supports hydrogen bonding in sensor matrices, while the diethylamino group () enhances fluorescence via electron-donating effects.

Biological Activity: Chlorinated analogs (e.g., ) exhibit antimicrobial properties, whereas amino- or methoxy-substituted derivatives () are explored for anti-inflammatory applications.

Biological Activity

7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, also known as a fluorinated coumarin derivative, has garnered attention due to its diverse biological activities. This compound belongs to the coumarin family, which is known for its presence in various plants and its potential therapeutic applications. The trifluoromethyl group enhances its chemical stability and biological efficacy, making it a subject of extensive research.

- Molecular Formula : C₁₁H₇F₃O₃

- Molecular Weight : 244.167 g/mol

- CAS Number : 82747-40-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi.

- Antifungal Activity : A study found that derivatives of 7-hydroxycoumarin exhibited antifungal activity against Botrytis cinerea and Rhizoctonia solani. The compound demonstrated an EC₅₀ value of 5.75 μg/mL against B. cinerea, outperforming standard antifungal agents like Osthole and Azoxystrobin .

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a structure-activity relationship (SAR) study, certain analogues demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a broad-spectrum antibacterial agent .

Antioxidant Activity

The antioxidant capabilities of this compound are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for potential applications in preventing oxidative damage in biological systems.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, specifically P450 1A2, which is involved in the metabolism of carcinogens. This inhibition could lead to the development of cancer preventive agents targeting this pathway .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in the chromenone structure allows for effective free radical scavenging.

- Antimicrobial Mechanism : The interaction with bacterial membranes and inhibition of essential enzymes disrupts microbial growth.

- Enzyme Inhibition : The selective inhibition of cytochrome P450 enzymes suggests a targeted approach in cancer prevention strategies.

Case Studies

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electron-deficient character.

- Molecular docking : Simulate binding to targets like cytochrome P450 or kinases. Docking scores correlate with bioactivity assays (e.g., IC₅₀ values).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures to guide co-crystal design .

What crystallographic strategies resolve structural ambiguities in coumarin derivatives?

Advanced Research Question

- Single-crystal X-ray diffraction : Resolve conformation of the trifluoromethyl group (often disordered in solution). Data collection at 223 K reduces thermal motion artifacts.

- Packing analysis : Identify hydrogen-bonding networks (e.g., O-H···O between hydroxy and carbonyl groups) stabilizing the lattice.

- Comparative studies : Overlay with analogs (e.g., 4-phenyl derivatives) to assess substituent effects on torsion angles .

What experimental frameworks evaluate the compound’s bioactivity against disease models?

Advanced Research Question

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) using IC₅₀ dose-response curves. Include positive controls (e.g., doxorubicin).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases; monitor quenching of coumarin’s intrinsic fluorescence upon binding.

- In vivo models : Administer via intraperitoneal injection in murine models, with pharmacokinetic profiling (plasma half-life, metabolite identification) .

How should researchers address contradictory spectral or chromatographic data during analysis?

Advanced Research Question

- Spectral conflicts : For overlapping NMR peaks, use 2D techniques (COSY, HSQC) to assign protons. Deuterium exchange confirms labile hydroxy protons.

- Chromatographic anomalies : Co-eluting impurities may require LC-MS/MS fragmentation or alternative detectors (e.g., charged aerosol detection).

- Reproducibility : Standardize solvent grades (HPLC vs. technical grade) and humidity control during crystallography to minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.